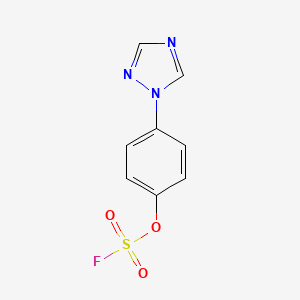![molecular formula C12H17N3O B2945503 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one CAS No. 1797874-64-6](/img/structure/B2945503.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is a complex organic compound often studied in the fields of medicinal chemistry and pharmacology. This compound contains a pyrido[4,3-d]pyrimidine core, which is a fused bicyclic system composed of a pyridine ring and a pyrimidine ring. The molecule's unique structure makes it an interesting target for synthetic chemists and researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one typically involves multi-step organic synthesis techniques. The primary route includes:
Formation of the pyrido[4,3-d]pyrimidine core: : This step involves the cyclization of suitable precursors, typically using a combination of organic solvents and catalysts.
Modification of the core structure: : Various functional groups are introduced through reactions such as nitration, reduction, and alkylation to achieve the final structure.
Coupling with 2,2-dimethylpropan-1-one: : This is often performed under acidic or basic conditions, with the use of reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, large-scale industrial production may require optimization for efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic hydrogenation are employed to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one is known to undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : The molecule is susceptible to nucleophilic and electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenation followed by nucleophilic attack using various nucleophiles.
Major Products Formed from These Reactions
Oxidation: : Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: : Reduced forms like alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one has several applications across different scientific fields:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and in studies of reaction mechanisms.
Biology: : Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor binding studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound's mechanism of action often involves interaction with molecular targets such as enzymes or receptors. Its pyrido[4,3-d]pyrimidine core allows it to fit into active sites or binding pockets, disrupting normal biological processes. The specific pathways affected can vary depending on the context, but common targets include kinases and other signaling proteins.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as pyrimidine and pyridine derivatives, 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one stands out due to its unique fusion of rings and functional groups. This uniqueness imparts specific properties and reactivities that are valuable for targeted scientific and industrial applications.
List of Similar Compounds
Pyrimidine derivatives
Pyridine derivatives
Fused bicyclic systems with nitrogen atoms (e.g., quinolines, isoquinolines)
Propriétés
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2,3)11(16)15-5-4-10-9(7-15)6-13-8-14-10/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJVDCCXYAHPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=NC=NC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-oxopiperazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2945420.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2945423.png)
![N-(3-cyanophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2945424.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2945426.png)


![5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2945430.png)
![5-(5-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine](/img/structure/B2945431.png)
![N-(3-fluoro-4-methylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2945433.png)


![Methyl 3-({2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzoate](/img/structure/B2945438.png)

